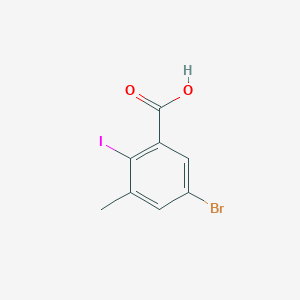

5-Bromo-2-iodo-3-methylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-2-iodo-3-methylbenzoic acid is a chemical compound with the molecular formula C8H6BrIO2 and a molecular weight of 340.94 . It is a solid substance .

Molecular Structure Analysis

The IUPAC name for this compound is 5-bromo-3-iodo-2-methylbenzoic acid . The InChI code is 1S/C8H6BrIO2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3,(H,11,12) . This indicates that the compound has a benzene ring with bromo, iodo, and methyl groups attached at positions 5, 3, and 2 respectively, along with a carboxylic acid group.Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 340.94 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the retrieved data.Scientific Research Applications

Synthesis and Chemical Properties

5-Bromo-2-iodo-3-methylbenzoic acid is a compound with potential applications in chemical synthesis and pharmaceutical research. Its chemical structure allows it to serve as a precursor in the synthesis of various complex molecules. For example, it has been used in the synthesis of aromatic constituents of calichemicins, a group of antibiotics with potent anticancer properties. The process involves a series of steps starting from readily available materials, demonstrating the compound's utility in preparative organic synthesis due to its functional groups which facilitate further chemical transformations (Laak & Scharf, 1989).

Moreover, this compound is involved in the synthesis of potential antipsychotic agents. Its unique structure aids in creating compounds with significant biological activity, such as potent inhibitors of [3H]spiperone binding in rat striatal membranes, a marker for dopamine D-2 receptor activity. This exemplifies its application in developing new therapeutic agents with potential antipsychotic properties (Högberg, Ström, Hall, & Ögren, 1990).

Catalysis and Material Science

In material science, the compound finds applications in catalysis research. For instance, its derivatives have been used in palladium-catalyzed arylation reactions. These reactions are crucial for constructing complex organic molecules, indicating the compound's role in facilitating synthesis processes that are foundational in pharmaceutical research and material science (Pivsa-Art, Satoh, Kawamura, Miura, & Nomura, 1998).

Mechanism of Action

Target of Action

It’s known that benzylic compounds often interact with various enzymes and receptors in the body .

Mode of Action

Benzylic compounds are known to undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure, which may alter its interaction with its targets.

Biochemical Pathways

Benzylic compounds are known to participate in various biochemical reactions, including those involving free radicals and nucleophilic substitutions . These reactions can affect various biochemical pathways and have downstream effects on cellular processes.

properties

IUPAC Name |

5-bromo-2-iodo-3-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXSGSFUMHDBCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1I)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R)-2-(Methylsulfonylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2987025.png)

![2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B2987036.png)

![N-([2,3'-bifuran]-5-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2987038.png)

![1-[4-[(2-Chlorophenyl)-phenylmethyl]piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2987039.png)

![N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2987040.png)